molecular formula C12H18N4 B8574306 (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine

(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine

Cat. No.: B8574306
M. Wt: 218.30 g/mol
InChI Key: ZQDGYDHQDFEARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. The final step involves the conversion of the intermediate to the methanamine derivative using reductive amination techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being investigated for their potential to act as enzyme inhibitors, receptor modulators, and other bioactive agents. These studies aim to develop new treatments for diseases such as cancer, inflammation, and neurological disorders .

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities .

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

(1,3-dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine

InChI

InChI=1S/C12H18N4/c1-7(2)10-5-9(6-13)14-11-8(3)15-16(4)12(10)11/h5,7H,6,13H2,1-4H3

InChI Key

ZQDGYDHQDFEARD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C(C=C(N=C12)CN)C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (from the previous step, 91.05 g, 5.15 mmol) was dissolved in EtOH:THF:conc.HCl (25 mL:10 mL:1.5 mL). 400 mg of 10% Pd/C was added and the reaction mixture was stirred under hydrogen balloon overnight. The catalyst was filtered out and the filtrate was concentrated under reduced pressure to afford the title compound as a white solid. Spectroscopic data: 1H-NMR (300 MHz, CD3OD): δ ppm 1.41 (d, J=6.74 Hz, 6 H), 2.56 (s, 3 H), 3.77 (hept, J=6.74 Hz, 1 H), 4.02 (s, 2 H), 4.21 (s, 3 H), 7.36 (s, 1 H).
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